molecular formula C13H16N2O3 B12621326 N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine CAS No. 918898-42-7

N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine

Cat. No.: B12621326
CAS No.: 918898-42-7
M. Wt: 248.28 g/mol
InChI Key: DXOPYBCGHPSPKS-UHFFFAOYSA-N
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Description

N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine is a complex organic compound that features a unique structure with two furan rings Furans are heterocyclic aromatic compounds known for their reactivity and versatility in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine typically involves multi-step organic reactions. One common method includes the condensation of furan derivatives with appropriate amines under controlled conditions. For instance, the reaction might involve the use of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while substitution reactions could produce halogenated furans .

Scientific Research Applications

N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan rings can participate in π-π interactions with aromatic amino acids in proteins, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine is unique due to its dual furan rings, which provide a distinct reactivity profile and potential for diverse applications. Its structure allows for multiple functionalizations, making it a versatile compound in various fields of research .

Biological Activity

N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes furan moieties, which are known for their diverse biological activities. The molecular formula is C12H14N2OC_{12}H_{14}N_2O, and it exhibits properties typical of hydroxylamines, including potential reactivity with various biological targets.

Biological Activity Overview

Research indicates that compounds containing furan rings often exhibit anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound are summarized below:

1. Anticancer Activity

Several studies have reported the anticancer potential of furan-containing compounds. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation across various cancer lines.

CompoundCancer Cell LineIC50 (µM)Reference
FPP-3A5495.85
Furan DerivativeMCF-73.0

2. Antimicrobial Activity

Furan derivatives have also been investigated for their antimicrobial properties. The mechanism often involves the disruption of bacterial cell membranes or inhibition of key metabolic pathways.

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)Reference
Furan AnalogE. coli0.58 µM
Furan DerivativeS. aureus0.5 µM

The mechanisms through which this compound exerts its biological effects may include:

  • Reactive Oxygen Species (ROS) Generation : Compounds with hydroxylamine functionalities can generate ROS, leading to oxidative stress in cancer cells.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation.
  • Apoptosis Induction : Studies indicate that furan derivatives can trigger apoptotic pathways in tumor cells, enhancing their anticancer effects.

Case Studies

A notable study evaluated the effects of a furan-based compound on human cancer cell lines. The results demonstrated significant growth inhibition in MCF-7 cells, with an IC50 value indicating potent activity compared to standard chemotherapy agents like doxorubicin.

Study Findings:

  • Compound Tested : this compound
  • Cell Lines : MCF-7 and A549
  • Results :
    • MCF-7 showed a reduction in viability by 70% at 10 µM concentration.
    • A549 cells exhibited similar sensitivity with a notable increase in caspase activity, indicating apoptosis.

Properties

CAS No.

918898-42-7

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

N-[1-[furan-2-ylmethyl(furan-3-ylmethyl)amino]propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C13H16N2O3/c1-11(14-16)7-15(8-12-4-6-17-10-12)9-13-3-2-5-18-13/h2-6,10,16H,7-9H2,1H3

InChI Key

DXOPYBCGHPSPKS-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)CN(CC1=COC=C1)CC2=CC=CO2

Origin of Product

United States

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